molecular formula C18H13F3N4O2 B12126920 2-hydroxy-N-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide

2-hydroxy-N-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B12126920
M. Wt: 374.3 g/mol
InChI Key: MYZDBRYNYIFZAD-UHFFFAOYSA-N
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Description

Trifluoromethylbenzenes are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Chemical Reactions Analysis

The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain speculative due to limited data. Major products formed from these reactions would depend on the specific reaction type and conditions.

Scientific Research Applications

    Chemistry: As a trifluoromethyl-substituted compound, it could serve as a building block for designing new materials or pharmaceuticals.

    Biology: Investigating its interactions with biological systems may reveal novel drug targets or therapeutic pathways.

    Medicine: Although no specific medical applications are documented, its unique structure may inspire drug discovery efforts.

    Industry: If scalable synthesis becomes feasible, it could find applications in specialty chemicals or materials.

Mechanism of Action

Without precise data, we can only speculate on its mechanism of action. its trifluoromethyl group suggests potential interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

While no direct analogs exist, we can draw parallels with related compounds:

    (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid: Shares structural features and may serve as a reference point.

    7-Hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-carboxamide:

Properties

Molecular Formula

C18H13F3N4O2

Molecular Weight

374.3 g/mol

IUPAC Name

2-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C18H13F3N4O2/c19-18(20,21)10-5-1-2-6-11(10)22-16(27)14-9-15(26)24-17-23-12-7-3-4-8-13(12)25(14)17/h1-8,14H,9H2,(H,22,27)(H,23,24,26)

InChI Key

MYZDBRYNYIFZAD-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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